(4R)-2-Methylthiazolidine-4-carboxylic acid
Overview
Description
“(4R)-2-Methylthiazolidine-4-carboxylic acid”, also known as MTCA, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular formula of “(4R)-2-Methylthiazolidine-4-carboxylic acid” is C5H9NO2S . The molecular weight is 147.20 .Chemical Reactions Analysis
Acetaldehyde, a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism, readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine to form 2-methylthiazolidine-4-carboxylic acid (MTCA) .Scientific Research Applications
Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin : This study investigated the rotational barriers for cis/trans isomerization of various proline analogues, including (4R)-2-methylthiazolidine-4-carboxylic acid, by dynamic 1H NMR spectroscopy. These findings can contribute to understanding peptide bond formation and protein folding (Kern, Schutkowski, & Drakenberg, 1997).
‘Hidden’ Axial Chirality in Cyclisation Reactions : This research highlights the role of (4R)-2-methylthiazolidine-4-carboxylic acid in cyclisation reactions, showcasing its importance in creating enantiopure states in chemical syntheses (Beagley et al., 1993).
Epimerization at C‐2 of 2‐Substituted Thiazolidine‐4‐Carboxylic Acids : This study explores the epimerization at the C-2 position in neutral, protic solvents of compounds like (4R)-2-methylthiazolidine-4-carboxylic acid, contributing to the understanding of stereochemical dynamics in thiazolidines (Nagasawa, Goon, & Shirota, 1981).
Analytical Separation and Optical Resolution of Racemic Carboxylic Acids and Amino Acids : This research discusses the development of new chiral heterocycles, including derivatives of (4R)-2-methylthiazolidine-4-carboxylic acid, for efficient separation and resolution of racemic products, particularly in carboxylic acids and amino acids (Nagao et al., 1985).
Antibacterial Activities of Thiazolidine-4-Carboxylic Acid Derivatives : This study synthesized derivatives of thiazolidine-4-carboxylic acid to screen their antibacterial activities, indicating potential applications in developing new antibacterial agents (Song et al., 2009).
Prodrugs of L-Cysteine and Protection Against Acetaminophen Hepatotoxicity : This research evaluated various thiazolidine-4-carboxylic acids as prodrugs of L-cysteine and their protective effects against hepatotoxicity, highlighting potential therapeutic applications (Nagasawa et al., 1984).
Safety And Hazards
properties
IUPAC Name |
(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTPNEYXMGZOSH-BKLSDQPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N[C@@H](CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472049 | |
Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-Methylthiazolidine-4-carboxylic acid | |
CAS RN |
190062-99-8 | |
Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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